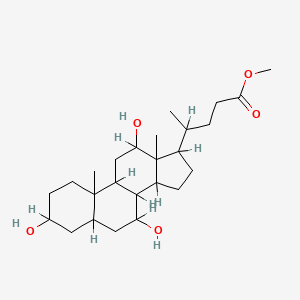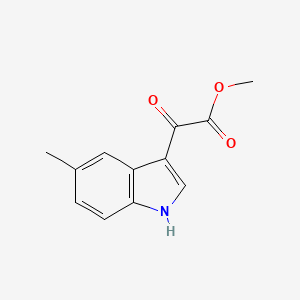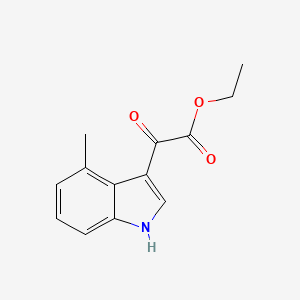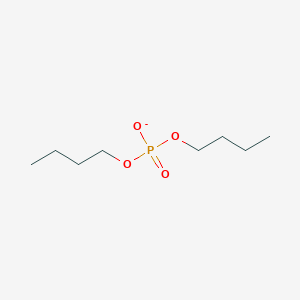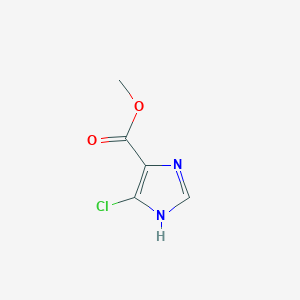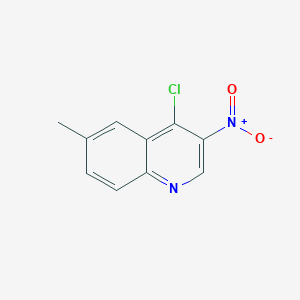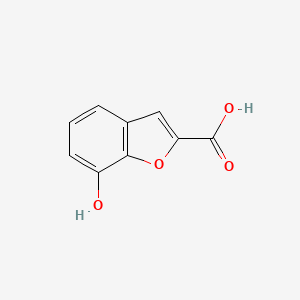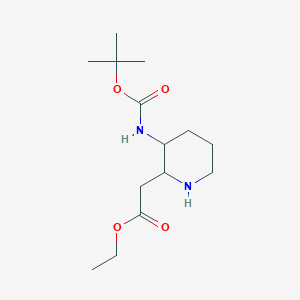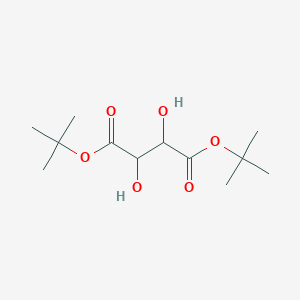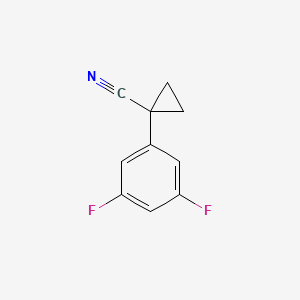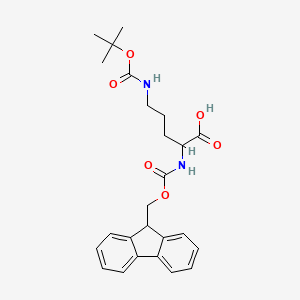
Fmoc-D-Orn(Boc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Fmoc-D-Orn(Boc)-OH” is a synthetic organic compound that features both t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-D-Orn(Boc)-OH” typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using t-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Introduction of the Fmoc group: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the valeric acid backbone: The protected amino acid is then coupled with valeric acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc and Fmoc groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids or modified derivatives.
科学研究应用
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, providing protection to amino groups during the synthesis process.
Biology
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structural biology.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs, ensuring the stability of amino acids during synthesis.
Industry
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
The compound acts by protecting amino groups during peptide synthesis. The t-butoxycarbonyl and fluorenylmethyloxycarbonyl groups prevent unwanted reactions at the amino sites, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino groups for further reactions.
相似化合物的比较
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another compound with a Boc protecting group.
N-fluorenylmethyloxycarbonyl-L-phenylalanine: A compound with an Fmoc protecting group.
Uniqueness
“Fmoc-D-Orn(Boc)-OH” is unique in that it combines both Boc and Fmoc protecting groups, providing dual protection during peptide synthesis. This dual protection allows for more complex and selective synthesis processes compared to compounds with only one type of protecting group.
属性
分子式 |
C25H30N2O6 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |
InChI 键 |
JOOIZTMAHNLNHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



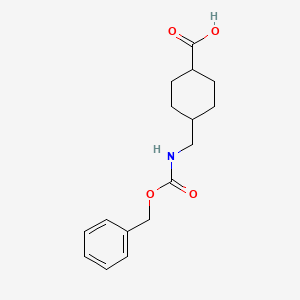
![5-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B8815925.png)
